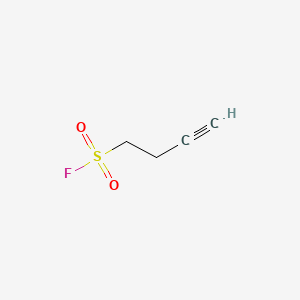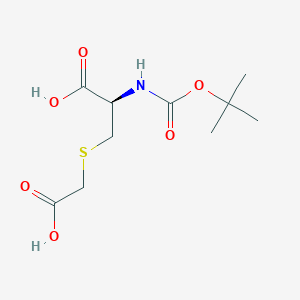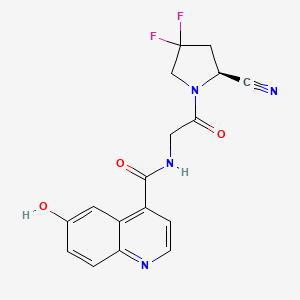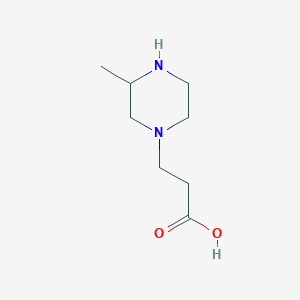
But-3-yne-1-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-yne-1-sulfonylfluoride is a chemical compound characterized by the presence of a sulfonyl fluoride group attached to a butyne chain. This compound is of significant interest in organic synthesis and chemical biology due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-3-yne-1-sulfonylfluoride can be achieved through various methods. One common approach involves the reaction of but-3-yne-1-sulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions . Another method includes the direct fluorosulfonylation of but-3-yne using sulfuryl fluoride (SO2F2) as the fluorosulfonylating reagent .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves large-scale reactions using readily available and cost-effective reagents. The use of phase transfer catalysts, such as 18-crown-6-ether, can enhance the efficiency of the fluoride exchange reactions .
Chemical Reactions Analysis
Types of Reactions: But-3-yne-1-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Addition Reactions: The triple bond in this compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Electrophiles: Halogens, hydrogen halides.
Conditions: Mild to moderate temperatures, often in the presence of a base or catalyst.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Haloalkenes: Formed from the addition of halogens to the triple bond.
Scientific Research Applications
But-3-yne-1-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Potential use in drug discovery as a covalent inhibitor targeting specific enzymes.
Industry: Utilized in the development of functional materials and polymers through click chemistry reactions.
Mechanism of Action
The mechanism of action of but-3-yne-1-sulfonylfluoride involves its reactivity as an electrophilic warhead. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Ethenesulfonyl Fluoride: Another sulfonyl fluoride with a simpler structure, used in similar applications.
But-3-ene-1,3-disulfonyl Difluoride: A more complex sulfonyl fluoride with multiple reactive sites, used in the synthesis of cyclic sulfonamides.
Uniqueness: But-3-yne-1-sulfonylfluoride is unique due to its combination of a triple bond and a sulfonyl fluoride group, providing distinct reactivity patterns compared to other sulfonyl fluorides. Its ability to undergo both nucleophilic substitution and addition reactions makes it a versatile compound in organic synthesis .
Properties
Molecular Formula |
C4H5FO2S |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
but-3-yne-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H5FO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2 |
InChI Key |
AWFBLQWXJYPLPE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13511327.png)
![2-Boc-Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13511328.png)
![2-[(3-Bromopyridin-2-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B13511334.png)

![3-[1-(Prop-2-enoyl)pyrrolidin-2-yl]benzoic acid](/img/structure/B13511347.png)
![7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13511350.png)
![3-(6-Bromo-benzo[1,3]dioxol-5-YL)-propionaldehyde](/img/structure/B13511353.png)

![Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13511364.png)
![1H,4H,5H-thieno[2,3-g]indazole](/img/structure/B13511375.png)
![3-[(Boc-amino)methyl]-1H-indole-2-carboxylic Acid](/img/structure/B13511376.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyanobenzoic acid](/img/structure/B13511380.png)
